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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl alcohol

Cat. No.: B061991 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic characteristics of chemical compounds is paramount for identification,

purity assessment, and structural elucidation. This guide provides a comparative analysis of the

spectroscopic data for 4-Bromo-2-fluorobenzyl alcohol and its structurally related

alternatives, offering valuable insights for those working with substituted benzyl alcohols.

While comprehensive experimental spectroscopic data for 4-Bromo-2-fluorobenzyl alcohol is
not readily available in the public domain, this guide presents a comparative analysis of its

predicted spectroscopic features alongside the experimental data of three commercially

available and structurally similar alternatives: 4-Bromobenzyl alcohol, 4-Chlorobenzyl alcohol,

and 2-Fluorobenzyl alcohol. This comparison will aid researchers in understanding the

influence of different substituents on the spectroscopic properties of the benzyl alcohol scaffold.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the aforementioned

compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CH₂- -OH Solvent

4-Bromo-2-

fluorobenzyl

alcohol

(Predicted)

7.2-7.6 (m, 3H) ~4.7 (s, 2H) Variable CDCl₃

4-Bromobenzyl

alcohol

7.22 (d, 2H),

7.45 (d, 2H)
4.63 (s, 2H) 1.85 (s, 1H) CDCl₃[1][2]

4-Chlorobenzyl

alcohol
7.29 (s, 4H) 4.64 (s, 2H) 1.93 (s, 1H) CDCl₃[3][4]

2-Fluorobenzyl

alcohol
7.0-7.5 (m, 4H) 4.75 (s, 2H) 2.0 (br s, 1H) CDCl₃[5]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Ar-C -CH₂- Solvent

4-Bromo-2-

fluorobenzyl alcohol

(Predicted)

~115-160 (multiple

peaks)
~60 CDCl₃

4-Bromobenzyl

alcohol

121.7, 128.8, 131.6,

139.9
64.4 CDCl₃[1]

4-Chlorobenzyl

alcohol

128.5, 128.6, 133.2,

139.5
64.5 CDCl₃[3][6]

2-Fluorobenzyl

alcohol

115.3 (d), 124.4 (d),

128.5 (d), 129.5 (d),

129.8, 161.5 (d)

58.6 CDCl₃[5][7]

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compoun
d

O-H
Stretch

C-H (sp³)
Stretch

C-H (Ar)
Stretch

C=C (Ar)
Stretch

C-O
Stretch

C-X
Stretch

4-Bromo-2-

fluorobenz

yl alcohol

(Predicted)

~3350 ~2900 ~3050
~1600,

1480
~1050

C-Br:

~600, C-F:

~1200

4-

Bromobenz

yl alcohol

3330 2870, 2920 3020 1590, 1480 1010
620 (C-Br)

[8][9]

4-

Chlorobenz

yl alcohol

3300 2870 3025 1595, 1490 1015
730 (C-Cl)

[10][11]

2-

Fluorobenz

yl alcohol

3350 2880 3050 1610, 1490 1020 1225 (C-F)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

4-Bromo-2-fluorobenzyl

alcohol
204/206 185/187 ([M-OH]⁺), 125, 96

4-Bromobenzyl alcohol 186/188
107 ([M-Br]⁺), 79/81, 77[12]

[13][14]

4-Chlorobenzyl alcohol 142/144 107 ([M-Cl]⁺), 77[10][15]

2-Fluorobenzyl alcohol 126 109 ([M-OH]⁺), 96, 77

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the solid alcohol in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent

peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Chemical shifts are referenced

to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a

volatile solvent like methylene chloride.[16] Apply a drop of the solution to a salt plate (e.g.,

NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[16]

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC).

Ionization: Employ electron ionization (EI) to generate charged fragments.

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the

resulting ions.

Workflow and Pathway Visualizations
To illustrate the process of spectroscopic analysis and the relationships between the different

techniques, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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